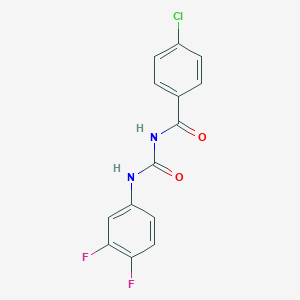![molecular formula C21H17ClF3N3O2S B284286 N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284286.png)
N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is a compound that has been synthesized for scientific research purposes. This compound has shown promising results in various studies, and it has the potential to be used in the development of new drugs.
作用机制
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is not fully understood. However, it has been suggested that the compound may work by inhibiting certain enzymes or signaling pathways in the body. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and physiological effects:
N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have also shown that the compound can reduce tumor growth and improve survival rates in animal models.
实验室实验的优点和局限性
One advantage of using N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide in lab experiments is that it has shown promising results in various studies. However, one limitation is that the synthesis of this compound is complex and requires skilled chemists to carry out the reactions. Another limitation is that further research is needed to fully understand the mechanism of action of this compound.
未来方向
There are several future directions for the research of N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide. One direction is to explore its potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. Another direction is to further elucidate the mechanism of action of this compound. Additionally, future research could focus on optimizing the synthesis method for this compound and exploring its potential as a lead compound for the development of new drugs.
合成方法
The synthesis of N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide involves several steps. The first step is the preparation of 4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinethiol, which is then reacted with 3-chloro-2-methylbenzoyl chloride to give N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide. The synthesis of this compound is complex and requires skilled chemists to carry out the reactions.
科学研究应用
N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been used in several scientific research studies. It has been found to have potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. The compound has shown promising results in vitro and in vivo studies, and further research is needed to explore its full potential.
属性
分子式 |
C21H17ClF3N3O2S |
|---|---|
分子量 |
467.9 g/mol |
IUPAC 名称 |
N-(3-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H17ClF3N3O2S/c1-12-15(22)4-3-5-16(12)26-19(29)11-31-20-27-17(10-18(28-20)21(23,24)25)13-6-8-14(30-2)9-7-13/h3-10H,11H2,1-2H3,(H,26,29) |
InChI 键 |
CVYNDJUXBWHYLR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC |
规范 SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B284205.png)

![N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine](/img/structure/B284212.png)

![2-methyl-N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B284217.png)
![2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B284219.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]ethyl 3-methylphenyl ether](/img/structure/B284223.png)
![4-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B284224.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B284225.png)
![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B284227.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284228.png)
![4-[2-(2-ethylanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284231.png)
![4-[2-(4-fluoroanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284233.png)